

# Technical Guide: Pentyl Sulfamate – Synthesis, Reactivity, and Applications

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## Compound of Interest

Compound Name: *Pentyl sulfamate*

CAS No.: 637772-35-1

Cat. No.: B138996

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## Part 1: Executive Summary

**Pentyl sulfamate** (CAS: 637772-35-1), also known as amyl sulfamate, is a primary alkyl ester of sulfamic acid (

). While structurally simple, it occupies a critical niche in modern organic synthesis as a privileged substrate for directed C(sp<sup>3</sup>)-H functionalization.

Unlike simple sulfates, the sulfamate moiety possesses a unique amphoteric nitrogen atom (for the N-H bond). This feature allows it to serve as a directing group for transition metals (Rh, Ru) and a polarity-reversing handle for radical relay chemistry (1,6-HAT). In drug development, the group acts as a neutral, stable bioisostere of the sulfate group, often improving oral bioavailability and blood-brain barrier penetration while inhibiting steroid sulfatase enzymes.

## Part 2: Chemical Identity & Physical Properties[1][2][3]

Property	Specification
IUPAC Name	Pentyl sulfamate
CAS Number	637772-35-1
Molecular Formula	
Molecular Weight	167.23 g/mol
Physical State	White crystalline solid or waxy solid
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Stability	Stable at neutral pH; hydrolyzes in strong aqueous base ( )

## Part 3: Synthesis Protocols

The synthesis of **pentyl sulfamate** requires the installation of the sulfamoyl group onto 1-pentanol. Two primary methods exist: the Chlorosulfonyl Isocyanate (CSI) method (Industry Standard) and the Sulfamoyl Chloride method (Bench-scale alternative).

### Method A: The CSI Protocol (Gold Standard)

Rationale: This method avoids the handling of unstable sulfamoyl chloride gas and provides the highest yields (>90%).

Reagents:

- 1-Pentanol (1.0 equiv)
- Chlorosulfonyl isocyanate (CSI) (1.2 equiv)
- Formic acid (aqueous) or
- Dichloromethane (DCM) (Solvent)

- -Picoline or  
(Base/Quench)

#### Step-by-Step Workflow:

- Activation: In a flame-dried flask under  
  
, dissolve 1-pentanol in anhydrous DCM (0.5 M) and cool to 0 °C.
- Addition: Dropwise add CSI (1.2 equiv). Stir at 0 °C for 30 minutes. Mechanism: The alcohol attacks the isocyanate carbon to form a transient chlorosulfonyl carbamate.
- Hydrolysis: Carefully add water (or aqueous formic acid) to the reaction mixture. Vigorous evolution will occur.
  - Critical Control Point: Maintain temperature <10 °C to prevent hydrolysis of the sulfamate ester itself.
- Workup: Quench with saturated aqueous  
  
. Extract with EtOAc.
- Purification: Flash chromatography (Hexanes/EtOAc).

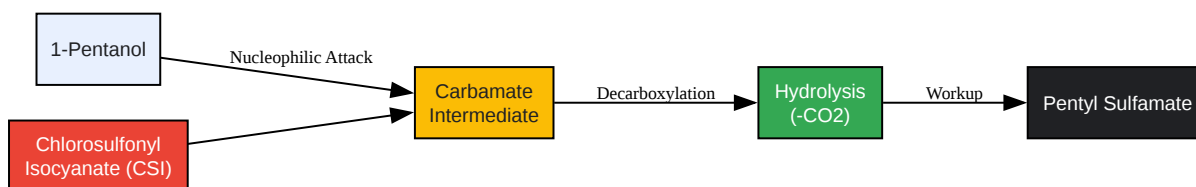
## Method B: The Sulfamoyl Chloride Protocol

Rationale: Used when CSI is unavailable. Requires generation of

in situ.

- Generation: React chlorosulfonyl isocyanate with formic acid in toluene to generate  
  
(precipitate).
- Coupling: Add the solid sulfamoyl chloride to a solution of 1-pentanol and DMA (Dimethylacetamide) in DCM.
- Outcome: Yields are typically lower (60-75%) due to the instability of the reagent.

## Visualization: Synthesis Logic



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Figure 1: The CSI pathway converts the alcohol to a sulfamate via a carbamate intermediate, releasing CO<sub>2</sub>.

## Part 4: Reactivity & The "Du Bois" Cycle

The defining feature of **pentyl sulfamate** is its ability to undergo intramolecular C–H amination. This reaction, pioneered by Justin Du Bois, transforms the inert C–H bonds of the pentyl chain into a cyclic sulfamate (oxathiazinane).

### Rhodium-Catalyzed C–H Amination

This reaction uses a Rhodium(II) dimer catalyst (e.g.,

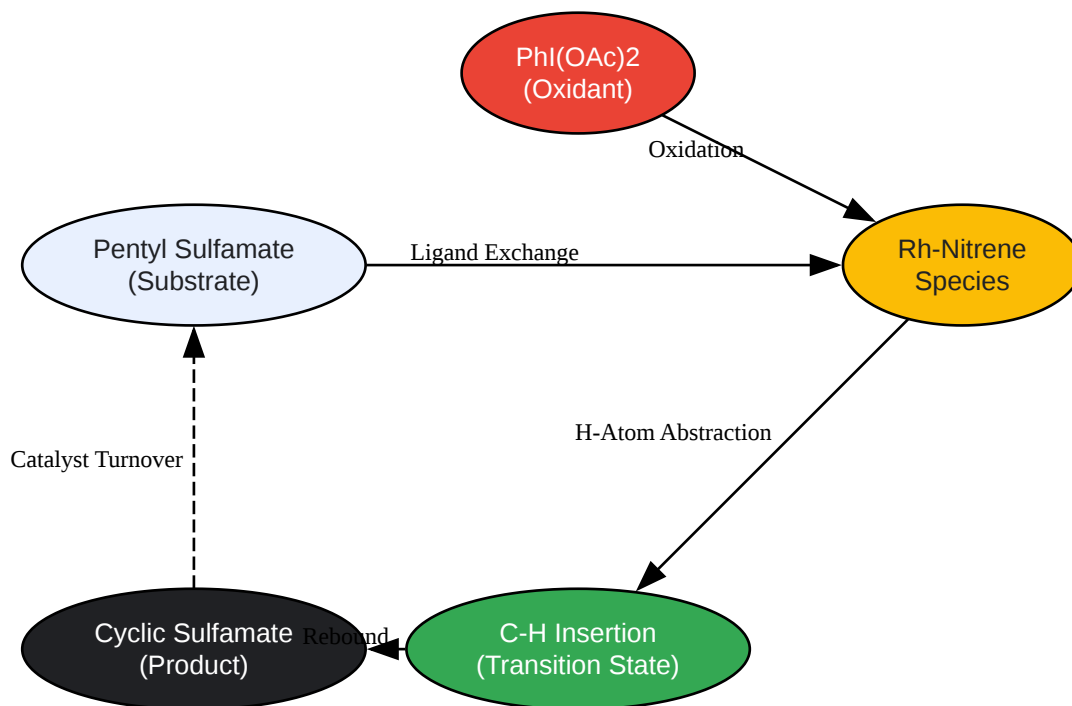
or

) and an oxidant (PhI(OAc)<sub>2</sub>) to generate a metallonitrene species.

- Selectivity: The reaction exclusively targets the  
  
- or  
  
-carbon, forming a 6-membered ring (1,2,3-oxathiazinane-2,2-dioxide) from **pentyl sulfamate**.
- Mechanism:
  - Oxidation: Iodobenzene diacetate oxidizes the sulfamate nitrogen, forming an N-iodinane.
  - Insertion: The Rh catalyst engages the N-iodinane to form a Rh-Nitrene.

- C-H Insertion: The nitrene inserts directly into the C-H bond (concerted asynchronous mechanism).

## Visualization: The Catalytic Cycle



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Figure 2: The Rh-catalyzed nitrene insertion cycle converts linear **pentyl sulfamate** into a cyclic heterocycle.

## Radical Relay (1,6-HAT)

Recent advances (e.g., by the Knowles or Leonori groups) utilize **pentyl sulfamate** in photoredox catalysis.

- Mechanism: An N-centered radical is generated (via PCET). This radical abstracts a hydrogen atom from the

-position (1,6-Hydrogen Atom Transfer), translocating the radical to the carbon chain. This carbon radical can then be trapped by aryl halides or other electrophiles.

## Part 5: Medicinal Chemistry Applications[2][4][5]

## Bioisostere Strategy

**Pentyl sulfamate** serves as a non-ionized surrogate for pentyl sulfate.

- Sulfate:

(Charged, poor membrane permeability).

- Sulfamate:

(Neutral, H-bond donor/acceptor, good permeability).

## Mechanism of Inactivation (Sulfatase Enzymes)

Sulfamates are potent inhibitors of sulfatase enzymes (e.g., Steroid Sulfatase). The mechanism is "suicide inhibition":

- The enzyme active site attacks the sulfur atom.
- Instead of hydrolysis, the sulfamate group eliminates sulfamoyl amine ( ), covalently modifying the active site formylglycine residue.
- This cross-linking irreversibly shuts down the enzyme.

## Part 6: References

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## Sources

- 1. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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